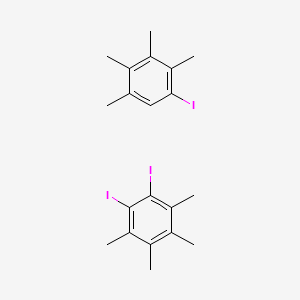

1,2-Diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

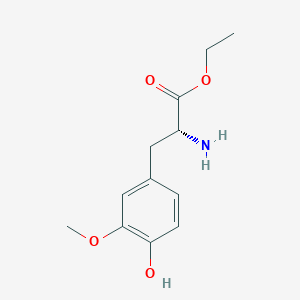

- It appears as a white to almost white powder or crystals .

- The compound is part of the tetramethylbenzene family, which consists of four methyl groups attached to a benzene ring.

- Its systematic name indicates the presence of two iodine atoms at positions 1 and 2 on the benzene ring.

1,2-Diiodo-3,4,5,6-tetramethylbenzene: is a chemical compound with the molecular formula and a molecular weight of .

Preparation Methods

Synthetic Routes: One common method involves the iodination of 1,2,3,5-tetramethylbenzene using iodine and a suitable oxidant (e.g., hydrogen peroxide). The reaction proceeds via electrophilic aromatic substitution.

Reaction Conditions: The reaction typically occurs at elevated temperatures (around 140°C) in a solvent like acetic acid.

Industrial Production: While not widely produced industrially, researchers have explored its synthesis for specific applications.

Chemical Reactions Analysis

Reactivity: 1,2-Diiodo-3,4,5,6-tetramethylbenzene is relatively inert due to the electron-donating effect of the methyl groups.

Common Reactions: It can undergo halogenation, reduction, and substitution reactions.

Major Products: The primary products depend on the specific reaction conditions. For example, reduction with lithium aluminum hydride yields the corresponding tetramethylbenzene.

Scientific Research Applications

Chemistry: Researchers use it as a model compound to study aromatic substitution reactions and the influence of substituents on reactivity.

Biology: Its applications in biology are limited, but it serves as a reference compound in studies involving aromatic hydrocarbons.

Medicine: No direct medicinal applications are reported, but understanding its reactivity aids drug development.

Industry: Industrial applications are scarce, but its unique structure may inspire new materials or catalysts.

Mechanism of Action

- The compound’s mechanism of action is not well-documented due to its limited use.

- It likely interacts with biological targets through aromatic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds: Other tetramethylbenzenes (e.g., 1,2,3,5-tetramethylbenzene and 1,3,5,7-tetramethylbenzene) share structural similarities.

Uniqueness: The presence of two iodine atoms distinguishes 1,2-Diiodo-3,4,5,6-tetramethylbenzene from its counterparts.

Properties

Molecular Formula |

C20H25I3 |

|---|---|

Molecular Weight |

646.1 g/mol |

IUPAC Name |

1,2-diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C10H12I2.C10H13I/c1-5-6(2)8(4)10(12)9(11)7(5)3;1-6-5-10(11)9(4)8(3)7(6)2/h1-4H3;5H,1-4H3 |

InChI Key |

ASKLLUASXNFRQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=C(C(=C1C)I)I)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)

![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)

![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)

![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)